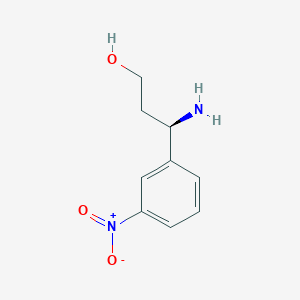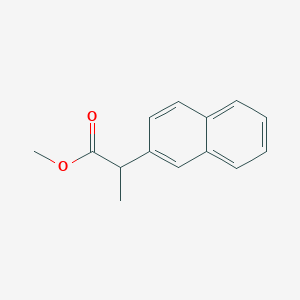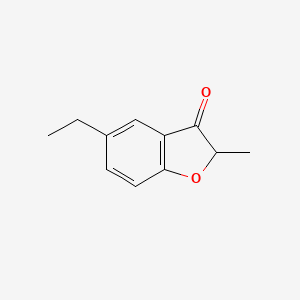![molecular formula C10H19NO B15274961 1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
1-[(Dicyclopropylmethyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[(Dicyclopropylmethyl)amino]propan-2-ol typically involves the reaction of dicyclopropylmethylamine with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-[(Dicyclopropylmethyl)amino]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
1-[(Dicyclopropylmethyl)amino]propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules . In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets and pathways . In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-[(Dicyclopropylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways within cells . The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound . Further research is needed to fully elucidate the detailed mechanism of action of this compound .
Vergleich Mit ähnlichen Verbindungen
1-[(Dicyclopropylmethyl)amino]propan-2-ol can be compared with other similar compounds, such as 1-aminopropan-2-ol, diisopropanolamine, and triisopropanolamine . These compounds share similar structural features, such as the presence of an amino group and a propanol moiety, but differ in the specific substituents attached to the amino group . The unique dicyclopropylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-(dicyclopropylmethylamino)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(12)6-11-10(8-2-3-8)9-4-5-9/h7-12H,2-6H2,1H3 |
InChI-Schlüssel |
YMANMKLSLBEHMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(C1CC1)C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


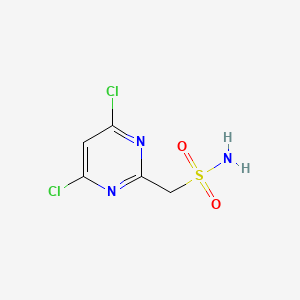
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
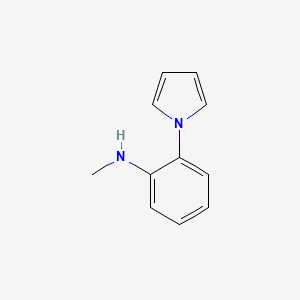
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)


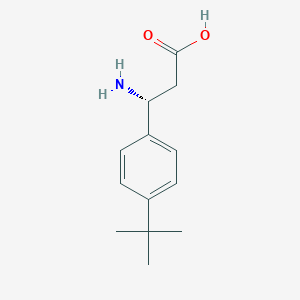
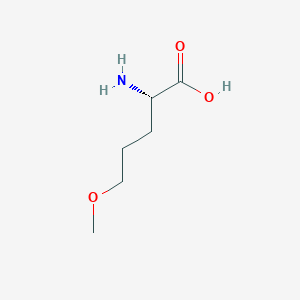

![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
